1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole
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Overview
Description
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole is a chemical compound with the molecular formula C16H15BrN2O3S and a molecular weight of 395.27. This compound is characterized by the presence of a benzimidazole core substituted with a 4-bromo-3-propoxyphenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-propoxybenzenesulfonyl chloride and 1H-benzimidazole.
Reaction Conditions: The reaction between 4-bromo-3-propoxybenzenesulfonyl chloride and 1H-benzimidazole is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Substitution Reactions: The bromine atom in the 4-bromo-3-propoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole can be compared with similar compounds such as:
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole: This compound has a similar structure but contains a benzotriazole ring instead of a benzimidazole ring.
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]pyrrolidine: This compound features a pyrrolidine ring and exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzimidazole core and a sulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-2-9-22-16-10-12(7-8-13(16)17)23(20,21)19-11-18-14-5-3-4-6-15(14)19/h3-8,10-11H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIDQSSHEMKTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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